molecular formula C18H22ClN3O2 B2499772 1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea CAS No. 1421494-09-8

1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

Cat. No.: B2499772
CAS No.: 1421494-09-8
M. Wt: 347.84
InChI Key: YRYAYJBUELJBCZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a dimethylamino phenyl group, and a hydroxyethyl urea moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with 4-(dimethylamino)phenylacetonitrile in the presence of a base to form an intermediate. This intermediate is then subjected to hydrolysis and subsequent reaction with isocyanates to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(2-hydroxyethyl)urea: Lacks the dimethylamino phenyl group, which may result in different chemical and biological properties.

    1-(4-Chlorobenzyl)-3-(2-(4-methylphenyl)-2-hydroxyethyl)urea: Contains a methyl group instead of a dimethylamino group, potentially altering its reactivity and applications.

Uniqueness

1-(4-Chlorobenzyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is unique due to the presence of both the dimethylamino phenyl group and the hydroxyethyl urea moiety. This combination of functional groups allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-22(2)16-9-5-14(6-10-16)17(23)12-21-18(24)20-11-13-3-7-15(19)8-4-13/h3-10,17,23H,11-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAYJBUELJBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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